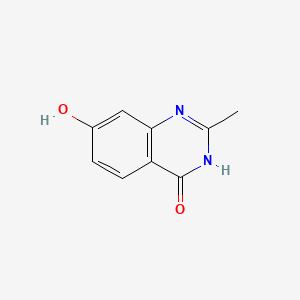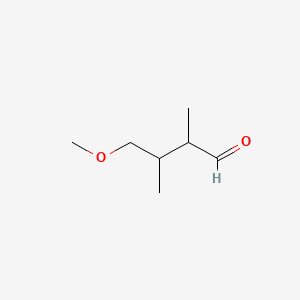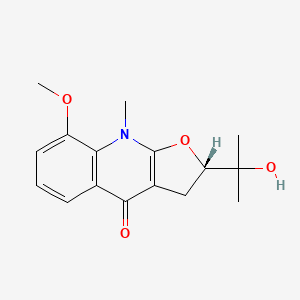
Hydroxylunacrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylunacrine is a natural product found in Balfourodendron riedelianum and Lunasia amara with data available.
Wissenschaftliche Forschungsanwendungen
Clinical Experience and Development Hydroxylunacrine, also known as hydroxyurea, has seen diverse and unique applications in its over 30 years of clinical evaluation. Its significance lies in the critical role of the ribonucleotide reductase reaction in DNA synthesis regulation, making it a target for antineoplastic therapy. The sustained interest in hydroxyurea stems from both careful clinical observations and basic laboratory studies. These efforts aim to expand its clinical applications, a process still evolving decades after its introduction (Donehower, 1992).
Neuroprotective Effects Hydroxyurea has shown potential in the treatment of brain and heart ischemic disorders due to its angiogenesis regulatory and neuroprotective effects. In a study using a rat model of chronic cerebral ischemia to determine its therapeutic effects in vascular dementia, hydroxyurea enhanced spatial learning and memory abilities. This enhancement is linked to increased expression of brain-derived neurotrophic factor (BDNF) and N-methyl-d-aspartate receptor (NMDAR) subunits in the hippocampus (Xing et al., 2016).
Mechanisms of Cell Killing Hydroxyurea's role as an inhibitor of ribonucleotide reductase has garnered scientific interest, particularly in the treatment of neoplastic and non-neoplastic diseases. Recent studies have revealed that oxidative stress and other mechanisms contribute significantly to its cytotoxic effect, providing insights for improving chemotherapies employing this agent (Singh & Xu, 2016).
Ethical Review and Research Challenges The widespread use of hydroxyurea, particularly in the context of the COVID-19 pandemic, has raised questions about the ethical review of off-label drug use. This has led to a comprehensive investigation into the ethical considerations of employing hydroxyurea in such scenarios, emphasizing the importance of rigorous and prudent research to ensure safety and efficacy (Li et al., 2022).
Metabolic and Therapeutic Effects Hydroxyurea's impact on metabolism and its therapeutic effects, particularly in chronic myeloid leukemia, are well-documented. Its ability to induce bone marrow suppression and antitumor effects highlights its utility in treating malignant diseases (Kennedy & Yarbro, 1966).
Eigenschaften
CAS-Nummer |
17958-35-9 |
|---|---|
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.331 |
IUPAC-Name |
(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
VPNKCPHNFBSHAP-LBPRGKRZSA-N |
SMILES |
CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


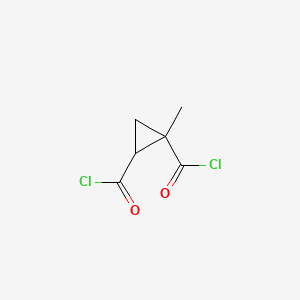
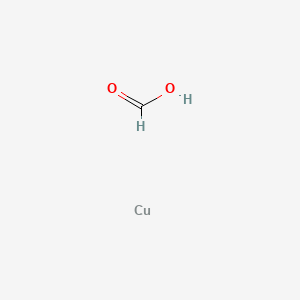
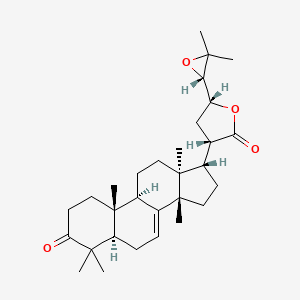
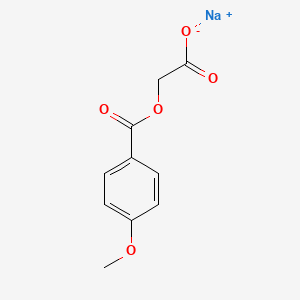


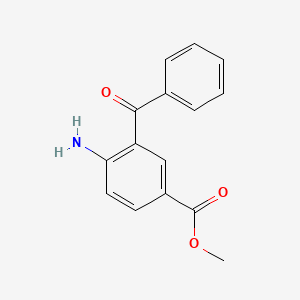
![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/no-structure.png)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
